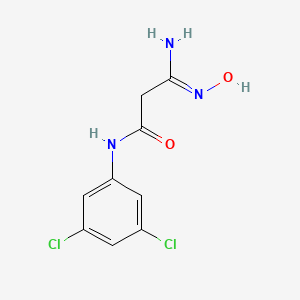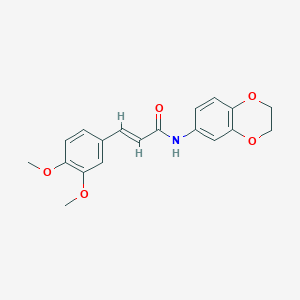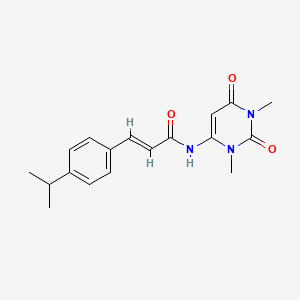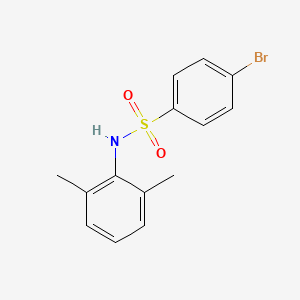
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)thiourea, also known as DMTU, is a thiourea derivative that has been widely used in scientific research due to its unique properties. DMTU is a potent antioxidant that has been shown to protect against oxidative damage in various biological systems.
Wirkmechanismus
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)thiourea acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). It reacts with these species to form stable adducts, thereby preventing them from causing oxidative damage to cellular components such as lipids, proteins, and DNA. This compound has also been shown to upregulate the expression of antioxidant enzymes such as superoxide dismutase and catalase, further enhancing its antioxidant activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative damage in the brain, liver, and heart, and to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to protect against oxidative damage induced by chemotherapy drugs such as doxorubicin, and to enhance the efficacy of these drugs in cancer treatment. In addition, this compound has been shown to have anti-inflammatory and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is a potent antioxidant that can protect against oxidative damage in various biological systems, making it a valuable tool for investigating the role of oxidative stress in disease. This compound is also relatively stable and easy to handle, making it suitable for use in a wide range of experimental setups.
However, there are also some limitations to using this compound in lab experiments. It can be difficult to deliver this compound to specific tissues or organs, and its effects may be influenced by factors such as dose, timing, and route of administration. In addition, this compound may interact with other compounds in the experimental system, leading to potential confounding effects.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)thiourea. One area of interest is investigating its potential as a therapeutic agent for diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another area of interest is investigating its potential as an adjuvant therapy for cancer treatment, either alone or in combination with chemotherapy drugs. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of this compound, and to optimize its delivery and dosing strategies.
Synthesemethoden
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)thiourea can be synthesized by reacting 2,4-dimethylphenylisothiocyanate with 2-thienylmethylamine in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a melting point of 138-140°C.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)thiourea has been extensively used in scientific research due to its potent antioxidant properties. It has been shown to protect against oxidative damage in various biological systems, including the brain, liver, and heart. This compound has also been used in studies investigating the role of oxidative stress in diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S2/c1-10-5-6-13(11(2)8-10)16-14(17)15-9-12-4-3-7-18-12/h3-8H,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZWOZKFEMGGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5725058.png)

![2,4-dimethoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5725075.png)
![methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate](/img/structure/B5725086.png)
![N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5725094.png)
![N-[(cyclopentylamino)carbonothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5725100.png)

![3-methyl-N'-[(3-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5725108.png)
![4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5725123.png)



![N-(2-methoxyphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5725166.png)
